molecular formula C21H14F2N4O2 B12427896 Brd4-BD1/2-IN-1

Brd4-BD1/2-IN-1

Cat. No.: B12427896
M. Wt: 392.4 g/mol
InChI Key: RLVVUCKYPVPJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brd4-BD1/2-IN-1 is a selective inhibitor targeting the bromodomains of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brd4-BD1/2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :

    Formation of Intermediate A: Reacting 2-chlorobenzyl iodide with potassium carbonate in dimethylformamide (DMF) at 80°C under nitrogen atmosphere for 3 hours.

    Formation of Intermediate B: Reacting 3-chlorobenzyl iodide with potassium carbonate in DMF at 80°C under nitrogen atmosphere for 8 hours.

    Bromination: Treating the intermediates with acetic acid and bromine at 60°C for 12 hours.

    Final Coupling: Coupling the brominated intermediates with secondary amines using cuprous iodide, N,N-dimethylglycine, and potassium phosphate in DMF at 125°C for 18 hours.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Brd4-BD1/2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-) under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Brd4-BD1/2-IN-1 has a wide range of scientific research applications, including :

    Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.

    Biology: Employed in research to understand the epigenetic regulation of gene expression and the role of BRD4 in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, and inflammatory diseases.

    Industry: Utilized in drug discovery and development to identify new therapeutic targets and develop novel inhibitors.

Mechanism of Action

Brd4-BD1/2-IN-1 exerts its effects by selectively binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails . This inhibition disrupts the recruitment of transcription factors and other regulatory proteins to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of RNA polymerase II phosphorylation and the disruption of transcriptional complexes.

Comparison with Similar Compounds

Brd4-BD1/2-IN-1 is unique in its selectivity for both bromodomains (BD1 and BD2) of BRD4, which distinguishes it from other inhibitors that may target only one bromodomain or have broader specificity . Similar compounds include:

    JQ1: A pan-BET inhibitor that targets all BET family members.

    I-BET762: Another pan-BET inhibitor with similar core chemical scaffolds.

    dBET: A degrader BET that targets BET proteins for degradation.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Biological Activity

Brd4-BD1/2-IN-1 is a selective inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and has been implicated in various cancers and fibrotic diseases. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of BRD4

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are characterized by their ability to recognize acetylated lysines on histones and non-histone proteins. It contains two bromodomains, BD1 and BD2, each contributing differently to its function in transcriptional regulation. The selective inhibition of these domains has emerged as a promising strategy for cancer therapy, particularly in tumors with high c-Myc expression.

This compound targets the bromodomains of BRD4, disrupting its interaction with acetylated histones. This inhibition leads to the downregulation of oncogenic transcription factors such as c-Myc, which is crucial for cell proliferation and survival. The compound's selectivity for BD1 over BD2 allows for a more targeted therapeutic approach, minimizing off-target effects associated with pan-BET inhibitors.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Inhibition assays demonstrated that this compound exhibits potent activity against BD1 with an IC50 value significantly lower than that for BD2, indicating its selective action. For instance, one study reported an IC50 value of 0.56 μM for BD1 while exceeding 100 μM for BD2 .
  • Cell Proliferation Assays : The compound displayed anti-proliferative effects across several human cancer cell lines. Notably, it was shown to induce apoptosis in melanoma cells (A375) by reducing c-Myc levels and collagen I expression, which are critical in tumor growth and fibrosis .
  • Nuclear Magnetic Resonance (NMR) Studies : NMR spectroscopy has been employed to study the binding dynamics of this compound with BRD4 bromodomains. These studies revealed distinct binding affinities and conformational dynamics between BD1 and BD2, further supporting the compound's selective inhibition .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and migration, suggesting its potential as an anti-metastatic agent .
  • Case Study 2 : A preclinical model of lung cancer demonstrated that this compound inhibited tumor growth and enhanced sensitivity to chemotherapeutic agents, indicating its utility in combination therapies .

Data Tables

Study IC50 (μM) Cell Lines Tested Effects Observed
0.56 (BD1)A375 (melanoma)Induction of apoptosis
>100 (BD2)Various cancer linesMinimal activity
N/ABreast cancer cell linesReduced viability and migration
N/ALung cancer modelInhibited tumor growth

Properties

Molecular Formula

C21H14F2N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

4-[6-(2,4-difluorophenoxy)-3H-benzimidazol-5-yl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26)

InChI Key

RLVVUCKYPVPJIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.